molecular formula C23H30N2O3 B6933363 N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-methylacetamide

N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-methylacetamide

Cat. No.: B6933363
M. Wt: 382.5 g/mol
InChI Key: ROGFDWFRISFXMU-UHFFFAOYSA-N
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Description

N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-methylacetamide is a complex organic compound that features a furan ring, a piperidine ring, and a tert-butylphenyl group

Properties

IUPAC Name

N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-16(26)24(5)19-12-14-25(15-13-19)22(27)21-11-10-20(28-21)17-6-8-18(9-7-17)23(2,3)4/h6-11,19H,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGFDWFRISFXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butylphenyl group: This step often involves Friedel-Crafts alkylation using tert-butylbenzene and a suitable catalyst like aluminum chloride.

    Formation of the piperidine ring: This can be synthesized through a series of reactions including amination and cyclization.

    Coupling of the furan and piperidine rings: This step involves the formation of a carbonyl linkage between the two rings, often using reagents like acyl chlorides or anhydrides.

    N-methylation: The final step involves the methylation of the nitrogen atom, typically using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It may have potential therapeutic applications, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-methylacetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: It may bind to specific receptors in the body, modulating their activity.

    Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: It may interfere with signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.

    N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-propylacetamide: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

The uniqueness of N-[1-[5-(4-tert-butylphenyl)furan-2-carbonyl]piperidin-4-yl]-N-methylacetamide lies in its specific combination of structural features, which may confer unique chemical and biological properties not found in similar compounds.

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